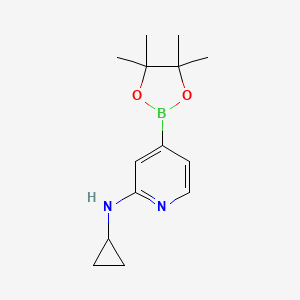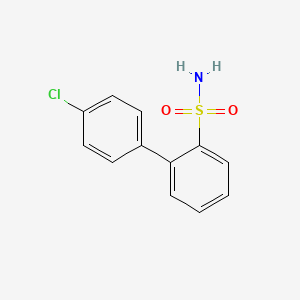
2-(4-Chlorophenyl)benzene-1-sulfonamide
Overview
Description
“2-(4-Chlorophenyl)benzene-1-sulfonamide” is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . The molecule contains the sulfonamide functional group attached to an aniline .
Synthesis Analysis
Sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . Other methods involve the use of 4-nitrophenyl benzylsulfonate as a starting material . The reaction can be performed at room temperature with a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group . The IUPAC name of the compound is 4-aminobenzenesulfonamide .Chemical Reactions Analysis
Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .Mechanism of Action
Target of Action
It is known that sulfonamides, in general, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
They inhibit the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid .
Biochemical Pathways
As a sulfonamide derivative, it may potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of their growth and multiplication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth and multiplication by interfering with folic acid synthesis .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Chlorophenyl)benzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(4-Chlorophenyl)benzene-1-sulfonamide. One area of research could be to further investigate its potential as an anti-inflammatory agent, particularly for the treatment of inflammatory diseases such as arthritis. Another area of research could be to investigate its potential as an inhibitor of other enzymes or proteins that are involved in disease progression. Finally, research could focus on developing new derivatives of this compound that have improved properties, such as increased potency or selectivity for specific targets.
Scientific Research Applications
2-(4-Chlorophenyl)benzene-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, it has been studied for its potential as an anti-inflammatory agent, as well as for its potential as an inhibitor of certain enzymes that are involved in the progression of cancer.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
, antimalarial , selective adenosine A2B receptor antagonists , anticancer, anti-inflammatory, and antiviral activity . They have been therapeutically used for many decades .
Cellular Effects
The specific cellular effects of 2-(4-Chlorophenyl)benzene-1-sulfonamide are not well-documented in the literature. Sulfonamides are known to have a broad spectrum of biological activities, which suggests that they may influence cell function in a variety of ways .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that sulfonamides should be stored in a dark place, under an inert atmosphere, at room temperature .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented in the literature. Sulfonamides are known to cause various side effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. Sulfonamides are known to interact with enzymes and cofactors involved in the synthesis of folic acid .
properties
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWVRMIAXFNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350727-76-2 | |
| Record name | 2-(4-chlorophenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




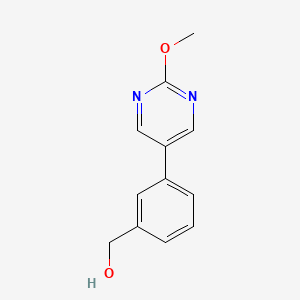


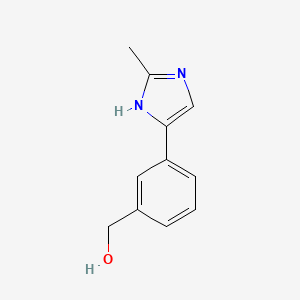
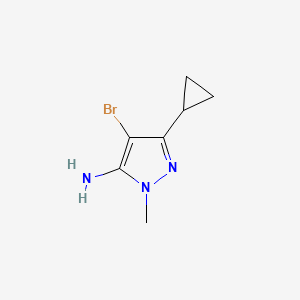

![Ethanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-](/img/structure/B3233005.png)
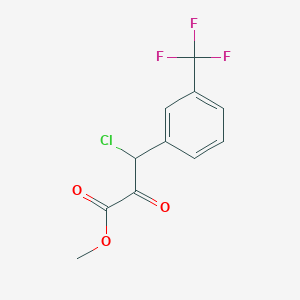
![(1R,3aR,7aR)-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B3233021.png)
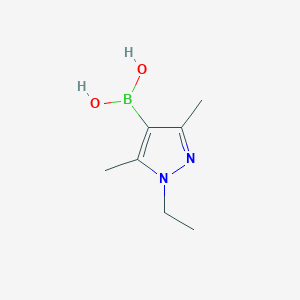
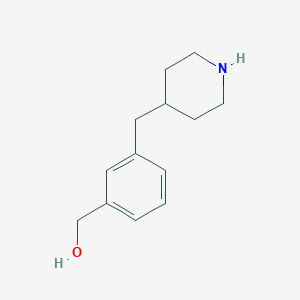
![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
